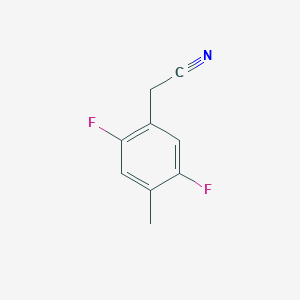

2-(2,5-Difluoro-4-methylphenyl)acetonitrile

CAS No.:

Cat. No.: VC20358013

Molecular Formula: C9H7F2N

Molecular Weight: 167.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7F2N |

|---|---|

| Molecular Weight | 167.15 g/mol |

| IUPAC Name | 2-(2,5-difluoro-4-methylphenyl)acetonitrile |

| Standard InChI | InChI=1S/C9H7F2N/c1-6-4-9(11)7(2-3-12)5-8(6)10/h4-5H,2H2,1H3 |

| Standard InChI Key | JUACJVGOFIZGNK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1F)CC#N)F |

Introduction

2-(2,5-Difluoro-4-methylphenyl)acetonitrile is an organic compound of significant interest in the fields of synthetic chemistry and pharmacology. It features a difluorinated aromatic ring and a nitrile functional group, which together confer unique chemical and biological properties.

Chemical Identity

-

IUPAC Name: 2-(2,5-difluoro-4-methylphenyl)acetonitrile

-

Molecular Formula:

-

Structure: The compound consists of a phenyl ring substituted at the 2- and 5-positions with fluorine atoms, a methyl group at the 4-position, and an acetonitrile functional group at the 1-position .

Fluorine Substitution

Fluorine atoms on the aromatic ring enhance the compound's reactivity due to their electron-withdrawing properties. This substitution pattern also increases lipophilicity, which can influence biological activity.

Synthesis

Several synthetic methods are available for producing 2-(2,5-Difluoro-4-methylphenyl)acetonitrile. These often involve:

-

Aromatic Fluorination: Starting with methyl-substituted phenyl precursors.

-

Nitrile Introduction: Using cyanation reactions to attach the nitrile group.

Example Reaction Pathway

A common synthesis involves:

-

Reacting a fluorinated methylphenyl precursor with a cyanating agent (e.g., sodium cyanide or trimethylsilyl cyanide).

-

Employing catalysts such as palladium or copper to facilitate the reaction under controlled conditions.

Applications

The compound's unique structure enables its use in diverse fields:

Organic Synthesis

-

Serves as an intermediate for creating derivatives with pharmaceutical or agrochemical relevance.

-

The difluoromethylphenyl moiety is a key scaffold in drug discovery.

Biological Activity

Preliminary studies suggest that compounds with similar structures exhibit:

-

Antimicrobial Properties: Potential activity against bacterial strains.

-

Enzyme Inhibition: Likely interaction with enzymatic pathways due to electronic effects of fluorine atoms .

Comparison with Related Compounds

To understand its uniqueness, comparisons with structurally similar compounds are helpful:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(2,5-Difluoro-4-methylphenyl)ethanone | Similar difluorinated phenyl structure | Contains a ketone group |

| 1-(2,6-Difluoro-4-methylphenyl)ethanone | Difluorinated at different positions | Affects electronic effects |

| 1-(2,5-Difluoro-4-chlorophenyl)ethanone | Chlorine substitution instead of methyl | Alters reactivity significantly |

These comparisons highlight how subtle changes in substitution patterns influence chemical and biological properties.

Research Outlook

Further research is needed to explore:

-

Mechanisms of Biological Activity: Detailed studies on enzyme binding and antimicrobial efficacy.

-

Pharmacological Potential: Investigation into anticancer or antiviral applications.

-

Synthetic Optimization: Development of more efficient and sustainable synthetic routes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume